molecular formula C9H7BrN4 B1277723 5-(4-Bromophenyl)-1,2,4-triazin-3-amine CAS No. 65943-30-8

5-(4-Bromophenyl)-1,2,4-triazin-3-amine

Cat. No. B1277723
CAS RN: 65943-30-8
M. Wt: 251.08 g/mol
InChI Key: YVDVINSIUHWSPX-UHFFFAOYSA-N
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Description

The compound 5-(4-Bromophenyl)-1,2,4-triazin-3-amine is a derivative of triazine, which is a class of nitrogen-containing heterocycles. The structure of the compound includes a triazine ring substituted with a bromophenyl group and an amine group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of triazine derivatives can be achieved through various methods. For instance, the synthesis of related compounds, such as 4-(alkyl/aryl)-3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol, involves the reaction of 2-(4-bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole with different primary amines without any solvent . Although the exact synthesis of 5-(4-Bromophenyl)-1,2,4-triazin-3-amine is not detailed in the provided papers, similar synthetic routes could potentially be adapted for its production.

Molecular Structure Analysis

The molecular structure of triazine derivatives is characterized by the presence of a triazine ring, which can engage in various interactions. For example, molecular cocrystals of a related compound, 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine, exhibit hydrogen bonding in their crystal structures, forming heterodimers and chains through specific N-H...O and N-H...N interactions . These interactions are crucial for the stability and properties of the crystal structures.

Chemical Reactions Analysis

Triazine derivatives can participate in a range of chemical reactions. For example, 4-(2-Hydroxyphenyl)-1,3,5-triazin-2-ylcyanamides, which are structurally related to 5-(4-Bromophenyl)-1,2,4-triazin-3-amine, can react with sodium azide to form tetrazolyl derivatives or with allyl bromide to yield allyl-substituted cyanamides . These reactions demonstrate the versatility of triazine derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives are influenced by their molecular structure. The presence of substituents such as bromophenyl groups can affect the compound's reactivity, solubility, and thermal stability. For instance, the electrochemical oxidation of tris(4-bromophenyl)amine, a compound with a similar bromophenyl moiety, has been studied in acetonitrile, revealing insights into its redox behavior . These properties are essential for the practical applications of triazine derivatives in various domains.

Scientific Research Applications

  • 5-(4-Bromophenyl)isoxazole

    • Application: This compound is used as an active pharmaceutical ingredient .
  • 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole

    • Application: This compound is used as a key intermediate in the synthesis of heterocyclic liquid crystals .
    • Method of Application: The compound is used to synthesize new comb-shaped methacrylate oligomers through free radical polymerization of the corresponding monomers .
    • Results/Outcomes: These new thermotropic liquid crystals exhibit a smectic A mesophase (SmA) above a soft crystal phase (CrE) .

Safety And Hazards

This includes information on the compound’s toxicity, flammability, reactivity, and environmental impact. It may also include precautions for handling and storage, and procedures for dealing with spills or leaks.


Future Directions

This could involve potential applications of the compound, areas for further research, and possible modifications that could enhance its properties or activity.


properties

IUPAC Name

5-(4-bromophenyl)-1,2,4-triazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN4/c10-7-3-1-6(2-4-7)8-5-12-14-9(11)13-8/h1-5H,(H2,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVDVINSIUHWSPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=NC(=N2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40428340
Record name 5-(4-bromophenyl)-1,2,4-triazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Bromophenyl)-1,2,4-triazin-3-amine

CAS RN

65943-30-8
Record name 5-(4-bromophenyl)-1,2,4-triazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-bromophenyl)-1,2,4-triazin-3-amine
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